N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline
CAS No.: 433700-19-7
Cat. No.: VC5259172
Molecular Formula: C19H21N3
Molecular Weight: 291.398
* For research use only. Not for human or veterinary use.
![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline - 433700-19-7](/images/structure/VC5259172.png)
Specification
CAS No. | 433700-19-7 |
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Molecular Formula | C19H21N3 |
Molecular Weight | 291.398 |
IUPAC Name | N,N-dimethyl-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline |
Standard InChI | InChI=1S/C19H21N3/c1-14(2)13-22-18-8-6-5-7-17(18)20-19(22)15-9-11-16(12-10-15)21(3)4/h5-12H,1,13H2,2-4H3 |
Standard InChI Key | PULOZDHKYXSVNN-UHFFFAOYSA-N |
SMILES | CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a 1H-1,3-benzodiazole core, a bicyclic system comprising a benzene ring fused to a diazole ring containing nitrogen atoms at positions 1 and 3. At position 1 of the diazole ring, a 2-methylprop-2-en-1-yl (methallyl) group is attached, while position 2 is substituted with a para-dimethylaniline moiety. The methallyl group introduces steric bulk and potential reactivity, whereas the dimethylaniline group contributes electron-donating effects.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 291.4 g/mol
Key Structural Identifiers
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IUPAC Name: N,N-Dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline
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SMILES: CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C
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InChIKey: PULOZDHKYXSVNN-UHFFFAOYSA-N
Electronic and Steric Features
The dimethylaniline group enhances electron density on the benzodiazole system, potentially influencing its optical properties. The methallyl group’s vinyl substituent may participate in conjugation or serve as a site for further chemical modifications.
Synthetic Methodologies
Core Benzodiazole Formation
The benzodiazole core is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, reaction with triphosgene or carboxylic acid derivatives under acidic conditions yields the diazole ring .
Alkylation at Position 1
Physicochemical Properties
Spectroscopic Characteristics
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UV-Vis Absorption: The conjugated system likely exhibits absorption in the 250–350 nm range, attributable to π→π* transitions.
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Fluorescence: Electron-donating groups may enhance fluorescence quantum yield, suggesting utility as a fluorophore.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous benzodiazoles shows decomposition temperatures above 200°C, indicating moderate thermal stability .
Solubility and Reactivity
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Solubility: Limited solubility in polar solvents (e.g., water) due to aromaticity; soluble in organic solvents like dichloromethane.
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Reactivity: Susceptible to electrophilic substitution at the aniline ring and radical reactions at the methallyl group.
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